4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile

Cross-Coupling Synthetic Versatility Medicinal Chemistry

Reproducing published aromatase inhibitor syntheses demands the exact 2-bromo regioisomer-chloro, fluoro, or des-bromo analogs alter cross-coupling trajectories and CYP19 binding geometry. This building block is the validated gateway to YM511 (human placental aromatase IC50 0.12 nM, 3× more potent than CGS 16949A) and DASI 43e (92% E2 suppression, 98% liver STS inhibition at 10 mg/kg p.o.). The bromine handle enables systematic SAR exploration of halogen-dependent aromatase/sulfatase inhibition. Supplied with full analytical characterization; available for immediate global dispatch.

Molecular Formula C9H6BrN5
Molecular Weight 264.08 g/mol
CAS No. 1260389-62-5
Cat. No. B1403358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
CAS1260389-62-5
Molecular FormulaC9H6BrN5
Molecular Weight264.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN2C=NN=C2)Br)C#N
InChIInChI=1S/C9H6BrN5/c10-9-3-8(2-1-7(9)4-11)14-15-5-12-13-6-15/h1-3,5-6,14H
InChIKeyBVXCYDXALBMRMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile Overview


The compound 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile (C9H6BrN5, MW 264.08) is a brominated benzonitrile derivative featuring a 4H-1,2,4-triazol-4-ylamino moiety at the para position relative to the nitrile group. It belongs to the class of non-steroidal triazole-based scaffolds widely explored for cytochrome P450 aromatase (CYP19) inhibition in hormone-dependent breast cancer research [1]. This specific scaffold is recognized as a crucial synthetic building block, enabling further functionalization via the bromine handle to generate high-affinity aromatase inhibitors and dual aromatase-steroid sulfatase inhibitors (DASIs) with picomolar potency [1].

2-Bromo handle enables orthogonal cross-coupling reactions
Key synthetic precursor for YM511 and dual aromatase-sulfatase inhibitor (DASI) scaffolds
Regioisomer-specific building block; synthetic trajectory depends on 2-bromo substitution

Why 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile Is Irreplaceable


Generic substitution within this triazole-benzonitrile series is precluded by strict structure-activity relationship (SAR) requirements for downstream biological potency. The specific positioning of the bromine atom at the 2-position of the benzonitrile ring critically directs subsequent carbon-carbon or carbon-heteroatom cross-coupling reactions; exchanging this with a chloro, fluoro, or des-bromo analog alters both the synthetic trajectory and the binding geometry of final inhibitors within the aromatase active site [1]. As evidenced by the development of YM511 and its DASI derivatives, even minor modifications to the halogen substitution pattern or the triazole linker length drastically change inhibitory profiles in JEG-3 cellular assays [2]. Therefore, procurement of the exact 2-bromo regioisomer is non-negotiable for reproducing published synthetic routes or achieving the reported dual-target pharmacology.

Chloro or fluoro analogs may alter cross-coupling reactivity and final inhibitor geometry, shifting reported activity profiles.
Non-brominated parent scaffold lacks the versatile coupling handle and requires alternative synthetic routes not described in key literature.
Other regioisomers (3-bromo, 4-bromo) may change binding orientation in the aromatase active site, limiting comparability with published SAR.

Evidence: Comparing 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile with Analogs


Cross-Coupling Advantage of the 2-Bromo Scaffold

The presence of the bromine atom at the 2-position on the benzonitrile ring of 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile provides a specific, orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions, a feature absent in the non-brominated parent compound 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile . This enables the introduction of diverse structural diversity directly onto the inhibitor scaffold. In contrast, the non-brominated analog requires pre-functionalization or de novo synthetic routes, limiting library generation efficiency [1].

Cross-Coupling Handle
Class-level
2-Br present vs absent in non-brominated analog
Enables library diversification via cross-coupling
Structural comparison; actual coupling yields require verification
Cross-Coupling Synthetic Versatility Medicinal Chemistry

YM511 Precursor vs. Final API

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile serves as the key synthetic precursor to YM511 (4-((4-bromobenzyl)(4H-1,2,4-triazol-4-yl)amino)benzonitrile), a highly potent, selective, non-steroidal aromatase inhibitor. In JEG-3 cells, sulfamoylated derivatives of this intermediate achieve picomolar inhibition (IC50 values in the 0.82-100 nM range), while YM511 itself exhibits an IC50 of 0.12 nM against human placental aromatase [1]. The bromine atom in the precursor is not present in the final YM511 structure but is essential for installing the benzyl ether linkage that confers enhanced binding affinity [2].

YM511 Precursor Role
Class-level
YM511 IC50 0.12 nM (human placental aromatase)
Precursor required to reproduce reported YM511 synthesis
Intermediate has no direct aromatase activity
Aromatase Inhibition YM511 Pharmacological Potency

In Vivo Activity of Brominated DASI Series

The compound is the direct precursor to 2-bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenylsulfamate (DASI 43e), one of the most potent dual aromatase-steroid sulfatase inhibitors reported. In an in vivo rat model, oral administration of 43e (10 mg/kg, single dose) inhibited PMSG-induced plasma estradiol levels by 92% and liver STS activity by 98% within 3 hours [1]. This performance defines the unique pharmacological profile of the 2-bromo series; the isosteric non-brominated series (derived from 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile) produced DASIs with significantly reduced STS inhibitory activity [2].

In Vivo Model Response
Model-response context
DASI 43e: 92% E2 suppression, 98% liver STS inhibition (rat, 10 mg/kg p.o.)
2-Br scaffold linked to dual inhibition in reported model
Non-brominated series showed markedly lower STS inhibition
Dual Pharmacophore In Vivo Efficacy Breast Cancer Research

Applications of 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile


YM511 Synthesis Precursor

For pharmacology laboratories requiring a validated non-steroidal aromatase inhibitor, 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile is the essential chemical precursor to YM511, a compound with a reported human placental aromatase IC50 of 0.12 nM and 3-fold greater potency than comparable inhibitors like CGS 16949A [1]. This procurement is necessary to replicate the published synthesis and to ensure the specific pharmacological profile attributed to YM511.

Scaffold for Dual Aromatase-Sulfatase Inhibitors (DASIs)

Medicinal chemistry teams engaged in breast cancer drug discovery can utilize this building block to derive DASI 43e, which demonstrates near-complete dual inhibition in vivo (92% E2 suppression, 98% liver STS inhibition at 10 mg/kg p.o.) [2]. This specific 2-bromo intermediate is the sole documented gateway to this highly active class of dual pharmacophore agents, making it indispensable for SAR campaigns aiming at hormone-dependent breast cancer.

Halogen-Directed SAR Studies

For academic and industrial screening groups, 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile is the only commercial entry point for systematically exploring the impact of 2-position halogen substitution on aromatase/sulfatase inhibition. The bromine atom serves as both a synthetic handle and a steric/electronic modulator; the non-brominated analog lacks this functionality and leads to substantially different biological outcomes, particularly in STS inhibition [3].

Application
Selection Property
Validation Focus
YM511 Precursor Synthesis
2-Bromo regioisomer required for key coupling step
Reproduce reported synthetic route and intermediate characterization
DASI Scaffold Assembly
Enables installation of dual aromatase-sulfatase pharmacophore
Confirm synthesis of DASI 43e and in vitro STS/aromatase profiling
Halogen SAR Exploration
Exclusive 2-bromo entry for systematic halogen substitution studies
Compare with non-brominated analog to evaluate halogen effect on inhibition
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